molecular formula C15H11BrN2O B5855475 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5855475
M. Wt: 315.16 g/mol
InChI Key: UZKYEHBLJZGEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound has been studied extensively for its unique chemical properties and its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. For example, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its versatility as a chemical compound. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be easily synthesized in the laboratory and can be modified to produce derivatives with different biological activities. However, one of the limitations of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives with improved pharmacological properties. For example, researchers may explore the synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs with increased potency or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. Further studies are needed to elucidate the specific targets of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in the body and to identify the signaling pathways involved in its biological effects. Finally, researchers may explore the potential applications of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole as a diagnostic tool for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzonitrile and 4-methylbenzohydrazide in the presence of a catalyst such as triethylamine. The reaction proceeds via a cyclization process to form the oxadiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)15-17-14(18-19-15)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKYEHBLJZGEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.